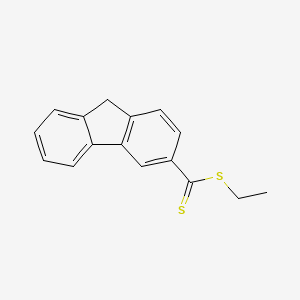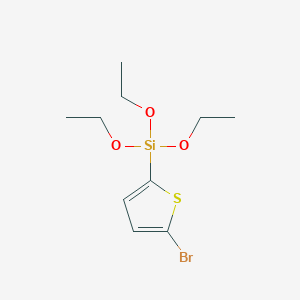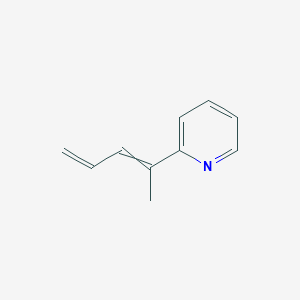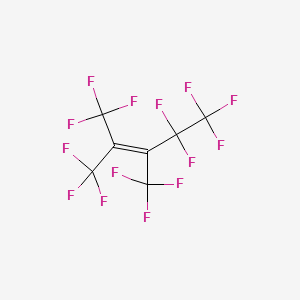
2-(Diazomethyl)-3,3-dimethylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diazomethyl)-3,3-dimethylbut-1-ene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (N=N) attached to a carbon atom. The diazo group is highly reactive and can participate in a variety of chemical reactions, making diazo compounds valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diazomethyl)-3,3-dimethylbut-1-ene typically involves the diazotization of the corresponding amine. One common method is the reaction of an amine with nitrous acid, which generates the diazo compound. Another approach involves the use of diazomethyl compounds in electrophilic substitution reactions .
Industrial Production Methods
Industrial production of diazo compounds often involves the use of large-scale diazotization reactions. These reactions are carried out in non-aqueous media to ensure the stability of the diazo compound. For example, the diazotization of P(O)Me2-substituted amines in chloroform provides a stable solution of the diazo compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diazomethyl)-3,3-dimethylbut-1-ene can undergo a variety of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in reactions with diazo compounds include transition metal catalysts, such as rhodium and copper, which facilitate carbene transfer reactions. Other reagents include bases like triethylamine and DBU, which are used in diazo transfer reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can produce a variety of substituted alkenes and ketones .
Wissenschaftliche Forschungsanwendungen
2-(Diazomethyl)-3,3-dimethylbut-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Diazomethyl)-3,3-dimethylbut-1-ene involves the generation of reactive intermediates, such as carbenes, which can participate in a variety of chemical reactions. These intermediates can insert into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
2-(Diazomethyl)-3,3-dimethylbut-1-ene can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, they differ in their reactivity and applications. For example, diazomethane is highly explosive and is used primarily in laboratory-scale reactions, whereas ethyl diazoacetate is more stable and is used in industrial applications .
List of Similar Compounds
- Diazomethane
- Ethyl diazoacetate
- Trimethylsilyldiazomethane
Eigenschaften
CAS-Nummer |
57331-81-4 |
|---|---|
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-(diazomethyl)-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H12N2/c1-6(5-9-8)7(2,3)4/h5H,1H2,2-4H3 |
InChI-Schlüssel |
ZPIIDBUTRLMJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)








![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)
